An In-depth Technical Guide to Ethyl 2-chloro-1H-imidazole-5-carboxylate Hydrochloride: Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to Ethyl 2-chloro-1H-imidazole-5-carboxylate Hydrochloride: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Halogenated Imidazole Scaffold
Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride is a heterocyclic building block of significant interest in contemporary medicinal chemistry. As a bifunctional molecule, it incorporates the chemically versatile imidazole ring, a privileged scaffold in numerous bioactive compounds, with a reactive 2-chloro substituent and an ethyl carboxylate moiety.[1] This strategic combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecular architectures, particularly in the development of novel therapeutic agents. The imidazole core is a common feature in a wide array of pharmaceuticals, including antifungal agents, antihypertensives, and anticancer drugs.[1][2] The presence of the chlorine atom at the 2-position provides a handle for nucleophilic substitution reactions, allowing for the introduction of diverse functionalities, while the ester group can be readily modified, for instance, through hydrolysis to the corresponding carboxylic acid or amidation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a plausible synthetic route, and the potential applications of this important synthetic intermediate.
Chemical Structure and Properties
The chemical identity of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride is well-defined by its CAS number 2228676-12-6.[3] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which can be advantageous in certain reaction conditions.
Caption: Chemical structure of Ethyl 2-chloro-1H-imidazole-5-carboxylate Hydrochloride.
Physicochemical Data
A summary of the key physicochemical properties of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride is presented in the table below. It should be noted that while some data is available from chemical suppliers, other parameters are estimated based on the properties of structurally related compounds.
| Property | Value | Source/Comment |
| CAS Number | 2228676-12-6 | [3] |
| Molecular Formula | C₆H₈Cl₂N₂O₂ | [3] |
| Molecular Weight | 211.05 g/mol | [3] |
| Physical Form | White to off-white solid (predicted) | Based on related imidazole salts. |
| Melting Point | Not available | Expected to be higher than the free base due to the salt form. |
| Solubility | Soluble in water, methanol (predicted) | The hydrochloride salt form generally increases aqueous solubility. |
| Storage Conditions | 2-8°C, under inert atmosphere | Recommended for halogenated imidazoles to prevent degradation.[4] |
Spectral Data (Predicted)
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¹H NMR: The spectrum is expected to show a singlet for the imidazole ring proton (C4-H), a quartet for the methylene group (-CH₂-) of the ethyl ester, and a triplet for the methyl group (-CH₃) of the ethyl ester. The N-H proton of the imidazole ring may appear as a broad singlet.
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¹³C NMR: The spectrum would show distinct signals for the five carbon atoms of the imidazole ring and the ethyl ester group. The carbon atom attached to the chlorine (C2) would be significantly deshielded.
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IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretch, C=O stretch of the ester, C=N and C=C stretches of the imidazole ring, and the C-Cl stretch.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₆H₇ClN₂O₂), exhibiting a characteristic isotopic pattern due to the presence of a chlorine atom.
Synthesis and Reaction Mechanisms
Proposed Synthetic Pathway
A logical approach would involve the reaction of an appropriate amidine with a keto-ester, followed by chlorination of the resulting 2-hydroxyimidazole.
Caption: Proposed workflow for the synthesis of Ethyl 2-chloro-1H-imidazole-5-carboxylate Hydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-hydroxy-1H-imidazole-5-carboxylate
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To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl 2-ketosuccinate dropwise at 0-5°C.
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After the addition is complete, add formamidine hydrochloride portion-wise while maintaining the temperature below 10°C.
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Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
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The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield ethyl 2-hydroxy-1H-imidazole-5-carboxylate.
Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial to deprotonate the starting materials and facilitate the condensation reaction. Refluxing provides the necessary activation energy for the cyclization to form the imidazole ring.
Step 2: Synthesis of Ethyl 2-chloro-1H-imidazole-5-carboxylate
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In a well-ventilated fume hood, suspend ethyl 2-hydroxy-1H-imidazole-5-carboxylate in an excess of phosphoryl chloride (POCl₃).
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Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.
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The crude product is filtered, washed with water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices: Phosphoryl chloride is a powerful chlorinating agent commonly used to convert hydroxyl groups on heterocyclic rings to chloro groups. The workup with ice and subsequent neutralization is necessary to quench the excess reactive POCl₃ and isolate the product.
Step 3: Formation of Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride
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Dissolve the purified ethyl 2-chloro-1H-imidazole-5-carboxylate in a minimal amount of a dry, non-polar solvent such as diethyl ether or dichloromethane.
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Slowly add a solution of hydrogen chloride in diethyl ether dropwise with stirring.
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The hydrochloride salt will precipitate out of the solution.
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The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
Causality Behind Experimental Choices: The use of a non-polar solvent is essential for the precipitation of the ionic hydrochloride salt. The ethereal HCl solution provides a convenient way to introduce the acid for salt formation.
Applications in Drug Discovery and Development
Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride serves as a versatile intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to selectively functionalize the imidazole ring and the ester moiety.
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Scaffold for Angiotensin II Receptor Antagonists: Imidazole-5-carboxylic acid derivatives are key structural components of several angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension. For example, the core of Olmesartan is an imidazole carboxylic acid derivative.[5] The 2-chloro substituent on the target molecule provides a reactive site for introducing the biphenyl tetrazole side chain, a common feature in many sartans.
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Precursor for Kinase Inhibitors: The imidazole scaffold is present in numerous kinase inhibitors used in cancer therapy. The 2-chloro position can be functionalized through Suzuki or Stille coupling reactions to introduce various aryl or heteroaryl groups, which are often crucial for binding to the kinase active site.[6]
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Synthesis of Antimicrobial and Antifungal Agents: Chlorinated imidazoles have been investigated for their potential antimicrobial and antifungal properties.[6] The title compound can serve as a starting material for the synthesis of a library of derivatives to be screened for such activities.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride is not widely available. However, based on the data for related compounds such as 2-chloro-1H-imidazole, appropriate safety precautions should be taken.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4]
Conclusion
Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its unique combination of a reactive chloro-substituted imidazole core and a modifiable ester functionality makes it an attractive starting material for the synthesis of complex pharmaceutical agents. While detailed experimental data for this specific compound is sparse in the public literature, its properties and synthetic pathways can be reliably inferred from well-established chemical principles and the behavior of its close analogs. As the demand for novel therapeutics continues to grow, the importance of such strategic chemical intermediates is likely to increase.
References
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- Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.
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PubChem. (n.d.). Ethyl 2-chloro-1H-benzo[D]imidazole-6-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN104177296A - Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.
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ResearchGate. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives.
- Zhang, L., Peng, X. M., Damu, G. L. V., Geng, R. X., & Zhou, C. H. (2014). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal research reviews, 34(2), 340–437.
- Jena, N. R., Kushwaha, P. S., & Mishra, P. C. (2008). Reaction of hypochlorous acid with imidazole: formation of 2-chloro- and 2-oxoimidazoles.
- Hakkimane, S. S., et al. (n.d.).
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PubChem. (n.d.). 2-chloro-1H-imidazole. Retrieved from [Link]
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PubMed. (2003). Synthesis, molecular structure, and applications of 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate to the synthesis of novel heterocyclic ring systems. Retrieved from [Link]
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PubMed. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Retrieved from [Link]
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